Methoxyiminoacetamide

Description

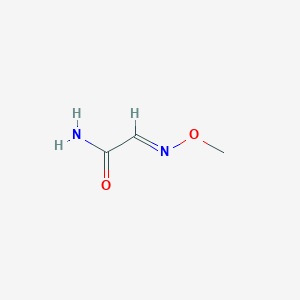

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-methoxyiminoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNGHROBOKBHGJ-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxyiminoacetamide Derivatives: A Versatile Scaffold for Next-Generation Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The methoxyiminoacetamide scaffold has emerged from its origins in agrochemical research as a privileged structure with significant potential for broad-ranging applications in drug discovery. Initially recognized for its potent fungicidal properties, stemming from the inhibition of mitochondrial respiration, the unique physicochemical and structural characteristics of this moiety are now being explored for novel therapeutic interventions in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of novel methoxyiminoacetamide derivatives. We delve into the mechanistic underpinnings of their activity and present detailed experimental protocols to empower researchers in this burgeoning field.

Introduction: From Fields to Pharma

The story of methoxyiminoacetamide derivatives is one of scientific serendipity and the translation of knowledge across disciplines. Their initial development as strobilurin analogue fungicides highlighted a potent mechanism of action: the disruption of the mitochondrial respiratory chain at the Qo site of cytochrome c reductase.[1] This targeted inhibition of a fundamental cellular process in fungi provided a springboard for investigating their potential in human health. The core methoxyiminoacetamide structure offers a unique combination of hydrogen bonding capabilities, conformational flexibility, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents. This guide will explore the evolution of this scaffold beyond its agricultural roots, charting a course for its development in modern drug discovery.

The Methoxyiminoacetamide Core: Structure-Activity Relationships (SAR)

The therapeutic potential of methoxyiminoacetamide derivatives is intrinsically linked to the substituents appended to its core structure. Understanding the structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Phenyl Ring: A Key Interaction Hub

Substitutions on the phenyl ring play a critical role in defining the biological activity of these derivatives. For instance, in the context of anticancer activity, the presence and position of electron-withdrawing or electron-donating groups can significantly influence cytotoxicity. Studies on related acetamide derivatives have shown that halogen substitutions on the aromatic ring can enhance anticancer and anti-inflammatory activities.[2] For example, a chloro-substituted N-(1-phenylethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer, anti-inflammatory, and analgesic properties.[2]

The Acetamide Linker: Modulating Potency and Selectivity

The acetamide linker, while seemingly simple, provides a crucial point for modification to fine-tune activity. Altering the substituents on the nitrogen atom or the alpha-carbon can impact the molecule's interaction with its biological target. For example, in the development of kinase inhibitors, modifications at this position can influence binding to the ATP-binding pocket. While direct SAR studies on methoxyiminoacetamide derivatives as kinase inhibitors are still emerging, principles from other kinase inhibitor scaffolds suggest that introducing steric bulk or specific hydrogen bond donors/acceptors can dramatically alter selectivity profiles.[3]

The Methoxyimino Group: A Bioisosteric Advantage

The methoxyimino group is a key pharmacophoric feature. Its ability to act as a bioisostere for other functional groups, coupled with its influence on the molecule's electronic properties and conformation, is a significant advantage. This group can participate in hydrogen bonding and other non-covalent interactions within a target's active site, contributing to binding affinity.

The following diagram illustrates the key regions of the methoxyiminoacetamide scaffold that are amenable to chemical modification for SAR studies.

Caption: Key substitution points on the methoxyiminoacetamide scaffold for SAR studies.

Synthetic Strategies: Building the Methoxyiminoacetamide Library

The efficient synthesis of a diverse library of methoxyiminoacetamide derivatives is fundamental to any drug discovery program. Several synthetic routes can be employed, with the choice of method depending on the desired substitutions.

A common and versatile approach involves the condensation of a substituted aniline or heterocyclic amine with a methoxyiminoacetic acid derivative. The latter can be prepared from the corresponding keto acid.

General Synthesis of N-Aryl Methoxyiminoacetamides

A representative synthetic scheme is outlined below:

Caption: General synthetic workflow for N-aryl methoxyiminoacetamide derivatives.

Experimental Protocol: Synthesis of a Representative N-Aryl Methoxyiminoacetamide

-

Activation of Methoxyiminoacetic Acid: To a solution of 2-(methoxyimino)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 30 minutes at 0 °C.

-

Coupling Reaction: To the activated acid solution, add the desired substituted aniline (1.0 eq) dissolved in a minimal amount of anhydrous DCM.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl methoxyiminoacetamide.

Therapeutic Potential Beyond Fungicides: Exploring New Frontiers

While the fungicidal activity of methoxyiminoacetamides is well-established, their potential in other therapeutic areas is a rapidly evolving field of research. The ability of this scaffold to interact with a variety of biological targets makes it a promising candidate for the development of novel anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Applications

The structural similarity of methoxyiminoacetamides to known kinase and protease inhibitors suggests their potential as anticancer agents.[3][4] Kinases, for example, are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The methoxyiminoacetamide scaffold can be tailored to target the ATP-binding site of specific kinases, thereby inhibiting their activity and arresting cancer cell proliferation.

In Vitro Evaluation of Anticancer Activity

A standard method to assess the anticancer potential of novel methoxyiminoacetamide derivatives is the MTT assay, which measures cell viability.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the methoxyiminoacetamide derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. Methoxyiminoacetamide derivatives have shown promise in this area, potentially through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8]

Enzymatic Assays for Anti-inflammatory Activity

The inhibitory activity of methoxyiminoacetamide derivatives against COX-1 and COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an EIA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for each enzyme.

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. The antioxidant and anti-inflammatory properties of certain acetamide derivatives suggest that the methoxyiminoacetamide scaffold could be a valuable starting point for the development of such agents.[9]

In Vitro Neuroprotection Assays

The neuroprotective effects of methoxyiminoacetamide derivatives can be assessed in cell-based models of neurotoxicity. A common model involves inducing oxidative stress in neuronal cells and measuring the protective effect of the test compounds.

Experimental Protocol: Neuroprotection against Oxidative Stress

-

Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the methoxyiminoacetamide derivatives for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Determine the extent of neuroprotection conferred by the test compounds.

Future Directions and Conclusion

The methoxyiminoacetamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While its origins lie in agriculture, its potential in human medicine is becoming increasingly apparent. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse substitutions to explore a wider chemical space.

-

Target Identification and Validation: Elucidating the specific molecular targets of active compounds in different disease contexts.

-

In Vivo Efficacy Studies: Progressing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety.

-

Mechanism of Action Studies: Deepening the understanding of the molecular mechanisms by which these derivatives exert their therapeutic effects.

References

- Synthesis and SAR of Methoxyiminoacetate and Methoxyiminoacetamide Derivatives as Strobilurin Analogues. Bull. Korean Chem. Soc.2005, 26(12), 1999-2004.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. 2014, Article ID 785893, 11 pages.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024, 29(6), 1305.

- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. 2023, 28(15), 5821.

- 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. J. Pharm. Pharmacogn. Res.2022, 10(4), 683-693.

- Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. Int. J. Mol. Sci.2021, 22(14), 7586.

- Bioassays for anticancer activities. Methods Mol. Biol.2013, 1055, 191-205.

- Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Front. Neurol.2021, 12, 699243.

Sources

- 1. Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Nitrosation of Cyanoacetamide Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroso-Cyanoacetamides

Cyanoacetamide and its derivatives are highly versatile precursors in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds.[1] Their polyfunctional nature, featuring an active methylene group, a nitrile, and an amide moiety, allows for a diverse range of chemical transformations.[1] The nitrosation of cyanoacetamide precursors to yield 2-cyano-2-nitrosoacetamide (or its tautomeric form, 2-cyano-2-oximinoacetamide) is a critical step in the synthesis of various valuable intermediates. These nitroso-compounds are pivotal synthons for nitrogen-containing heterocycles, which form the core of many pharmacologically active molecules. Understanding and mastering the protocol for this nitrosation reaction is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a detailed examination of the nitrosation of cyanoacetamide precursors, offering in-depth mechanistic insights, comprehensive experimental protocols, and critical safety considerations.

Mechanistic Insights into the Nitrosation Reaction

The nitrosation of cyanoacetamide is typically achieved through the reaction with a nitrosating agent, most commonly generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[2][3] The reaction proceeds via an electrophilic attack on the activated methylene group of cyanoacetamide.

Key Mechanistic Steps:

-

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).[4] Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating species.[4][5]

-

Enolization of Cyanoacetamide: The active methylene group of cyanoacetamide, flanked by the electron-withdrawing cyano and carbonyl groups, is acidic and can be deprotonated to form a resonance-stabilized enolate. This enol form is the nucleophilic species that attacks the nitrosonium ion.

-

Electrophilic Attack: The enolate of cyanoacetamide attacks the nitrosonium ion, leading to the formation of a C-nitroso intermediate.

-

Tautomerization: The resulting 2-cyano-2-nitrosoacetamide readily tautomerizes to the more stable 2-cyano-2-oximinoacetamide. This tautomerism is a key feature of α-nitroso carbonyl compounds.

Figure 1: Mechanism of Cyanoacetamide Nitrosation.

Experimental Protocols

Two primary methods for the nitrosation of cyanoacetamide are presented here, utilizing either aqueous mineral acid or an alkyl nitrite in an alcoholic solvent.

Protocol 1: Nitrosation using Sodium Nitrite in Aqueous Acid

This is the most common and cost-effective method for the nitrosation of cyanoacetamide.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Cyanoacetamide | ≥98% | Standard chemical supplier | |

| Sodium Nitrite (NaNO₂) | ACS reagent grade | Standard chemical supplier | |

| Hydrochloric Acid (HCl) | 37% | Standard chemical supplier | |

| Deionized Water | |||

| Crushed Ice |

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice-water bath.

-

Büchner funnel and filter flask.

-

pH meter or pH paper.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Preparation of Cyanoacetamide Suspension: To the flask, add cyanoacetamide (1.0 eq) and deionized water. Stir to form a suspension. Add concentrated hydrochloric acid (e.g., 37%) to adjust the pH to approximately 2.[3]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1-1.5 eq) in deionized water.

-

Addition of Nitrite: Cool the cyanoacetamide suspension to 0-5 °C.[3] Slowly add the sodium nitrite solution dropwise from the dropping funnel over a period of 5-7 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.[3] Throughout the addition, maintain the pH of the reaction mixture between 1.5 and 2.5 by adding small portions of concentrated hydrochloric acid as needed.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.

-

Isolation of Product: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. The product, 2-cyano-2-nitrosoacetamide, will precipitate as a white crystalline solid.[3]

-

Filtration and Washing: Isolate the product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Nitrosation using Alkyl Nitrite in an Alcoholic Solvent

This method offers an alternative to the use of aqueous mineral acids and can be advantageous for substrates that are sensitive to strong acidic conditions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Cyanoacetamide | ≥98% | Standard chemical supplier | |

| Isoamyl Nitrite | ≥97% | Standard chemical supplier | |

| Sodium Ethoxide | 21% solution in ethanol | Standard chemical supplier | |

| Ethanol | Anhydrous | Standard chemical supplier |

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-water bath.

-

Büchner funnel and filter flask.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Preparation of Reaction Mixture: To the flask, add cyanoacetamide (1.0 eq), isoamyl nitrite (1.1 eq), and anhydrous ethanol.[6] Stir the mixture to dissolve the solids.

-

Addition of Base: Cool the reaction mixture to below 20 °C.[6] Slowly add a solution of sodium ethoxide in ethanol dropwise from the dropping funnel.[6]

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour.[6] The sodium salt of 2-cyano-2-oximinoacetamide will precipitate.

-

Isolation of Product: Isolate the product by vacuum filtration using a Büchner funnel.

-

Drying: Dry the product under vacuum to a constant weight. An 89% yield of the sodium salt of 2-cyano-2-oximinoacetamide has been reported using this method.[6]

Figure 2: Experimental Workflows for Nitrosation.

Characterization of the Product

The resulting 2-cyano-2-nitrosoacetamide/2-cyano-2-oximinoacetamide can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. Due to the restricted rotation around the N-N bond in nitrosamines, it is possible to observe distinct signals for E/Z isomers.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C≡N, C=O, and N-O functional groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to aid in its structural elucidation.[10][11][12]

-

Melting Point: The melting point of the purified product can be compared to literature values for confirmation of its identity and purity.

Safety Precautions and Waste Disposal

HAZARD AWARENESS IS PARAMOUNT.

-

Nitrosating Agents: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[13][14] Avoid contact with skin and eyes, and prevent inhalation of dust. Nitrous acid and its decomposition products (nitrogen oxides) are toxic and corrosive.[15] All manipulations involving sodium nitrite and acidic solutions should be performed in a well-ventilated fume hood.

-

Acids: Concentrated acids such as hydrochloric acid are corrosive and can cause severe burns.[15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[15]

-

Alkyl Nitrites: Isoamyl nitrite is flammable and a vasodilator. Avoid inhalation of vapors.

-

Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable base. Handle with care and avoid contact with water.

-

Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers for disposal according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Ensure slow and controlled addition of the nitrosating agent. Monitor the reaction by TLC to confirm the consumption of the starting material. |

| Product loss during workup | Use ice-cold water for washing the product to minimize its solubility. | |

| Incorrect pH | Carefully monitor and maintain the pH within the optimal range throughout the reaction. | |

| Formation of Byproducts | Temperature too high | Maintain the reaction temperature strictly within the recommended range to minimize side reactions. |

| Localized high concentration of nitrite | Ensure efficient stirring to maintain a homogeneous reaction mixture. Add the nitrite solution slowly and dropwise. | |

| Difficulty in Isolating the Product | Product is too soluble in the reaction medium | If using an alcoholic solvent, consider adding a non-polar co-solvent to induce precipitation. |

Conclusion

The nitrosation of cyanoacetamide precursors is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the construction of complex heterocyclic molecules. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 2-cyano-2-nitrosoacetamide and its derivatives. Careful control of reaction parameters such as temperature and pH is crucial for achieving high yields and purity.

References

-

Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc. (2026, January 5). Retrieved from [Link]

- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents. (n.d.).

-

SHIMO, K., & Asami, R. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia*. Retrieved from [Link]

- US2960536A - Process for the production of nitrosamines - Google Patents. (n.d.).

-

Nitrosation and nitrosylation - Wikipedia. (n.d.). Retrieved from [Link]

- US20010021787A1 - Process for preparing cyanoacetamide - Google Patents. (n.d.).

-

ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023 - Cosmetic Ingredient Review. (2023, May 19). Retrieved from [Link]

-

FADDA, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

-

An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC. (n.d.). Retrieved from [Link]

-

Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH. (n.d.). Retrieved from [Link]

-

Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]

-

Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Retrieved from [Link]

-

Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach. (2023, September 21). Nature. Retrieved from [Link]

-

How can the formation of nitrosamines from Sodium Nitrite be minimized? - Blog. (2025, October 6). Retrieved from [Link]

-

cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN1224713A - Method of producing aminocyanoacetamide - Google Patents. (n.d.).

-

(PDF) Synthesis, and Synthetic Applications of Cyanoacetamides - ResearchGate. (n.d.). Retrieved from [Link]

-

12.5: Nitrosation - Chemistry LibreTexts. (2023, March 8). Retrieved from [Link]

-

REACTIONS OF AMIDES AND RELATED COMPOUNDS: III. N.M.R. INVESTIGATION OF THE PROTONATION OF N,N-DIMETHYLNITROSOAMINE, N,N-DIETHYLNITROSOAMINE, AND N-NITROSOPIPERIDINE - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Retrieved from [Link]

-

Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

-

ICSC 1120 - SODIUM NITRITE. (n.d.). Retrieved from [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (n.d.). Retrieved from [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.). Retrieved from [Link]

-

Sodium nitrate and sodium nitrite poisoning - Pharmaceutical Press. (2025, July 8). Retrieved from [Link]

-

Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. (2021, August 29). Retrieved from [Link]

-

Nitrous acid, sodium salt: Human health tier II assessment. (2016, April 21). Retrieved from [Link]

-

The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline - ResearchGate. (n.d.). Retrieved from [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

-

An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab. (2022, November 1). Retrieved from [Link]

-

NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed. (2022, July 25). Retrieved from [Link]

-

Are Nitrates and Nitrites in Foods Harmful? - Healthline. (2020, February 10). Retrieved from [Link]

-

24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 3. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]

- 4. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

- 7. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. nj.gov [nj.gov]

- 14. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 15. youtube.com [youtube.com]

LC-MS/MS identification of cymoxanil metabolites

Application Note: Trace-Level Identification of Cymoxanil and Its Metabolites Using Acid-Stabilized LC-MS/MS

Abstract

Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea) is a translaminar fungicide widely used for controlling Peronosporales (e.g., late blight in potatoes).[1] However, its rapid degradation profile in neutral-to-alkaline environments (

Metabolic Pathway & Degradation Logic

Understanding the degradation mechanism is critical for selecting the correct MRM transitions. Cymoxanil degrades via two primary competing pathways: cyclization and cleavage .

Figure 1: Cymoxanil Degradation Pathway (DOT Visualization)

Caption: Figure 1. Cymoxanil degradation pathways showing the divergence between abiotic cyclization (Red) and biotic activation (Green).

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).

-

Buffer: Ammonium Acetate (1 M stock), Formic Acid (FA).

-

Stabilizer: 5% Formic Acid in MeCN (Crucial for quenching degradation).

-

Internal Standard: Cymoxanil-d3 (isotopic label essential for matrix compensation).

Sample Preparation (Acidified QuEChERS)

Standard QuEChERS protocols often use buffers that raise pH to 5–6, which can degrade Cymoxanil. This modified protocol maintains pH < 3.

-

Homogenization: Weigh 10.0 g of sample (e.g., grape, potato leaf) into a 50 mL centrifuge tube.

-

Cryogenic Milling: If possible, mill with dry ice to prevent thermal degradation.

-

Extraction: Add 10 mL of 1% Formic Acid in Acetonitrile .

-

Why? The acid stabilizes the parent compound and prevents the conversion of CMIAA to oxalic acid.

-

-

Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.

-

Note: Do not use Citrate or Acetate buffering salts that might elevate pH.

-

-

Centrifugation: Spin at 4,000 rpm for 5 min at 4°C.

-

Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18.

-

Critical:Avoid PSA (Primary Secondary Amine) . PSA is alkaline and will destroy Cymoxanil and remove acidic metabolites like CMIAA.

-

-

Filtration: Filter through 0.2 µm PTFE into an amber vial (light sensitive).

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent Polar-C18.

-

Rationale: The "T3" or polar-embedded chemistry is required to retain the polar metabolites (CMIAA, Ethylparabanic acid) which elute in the void volume on standard C18.

-

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B (Isocratic hold for polar retention)

-

6.0 min: 95% B

-

8.0 min: 95% B

-

8.1 min: 5% B

-

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI (Fast Polarity Switching).

-

Spray Voltage: +3500 V / -2500 V.

-

Gas Temp: 350°C.

MRM Transition Parameters

The following table synthesizes the precursor and product ions for identification. Note that Cymoxanil is detected in Positive mode, while the acidic metabolites (CMIAA, Ethylparabanic acid ) are best detected in Negative mode.

| Analyte | Polarity | Precursor ( | Product ( | CE (eV) | Mechanism/Loss |

| Cymoxanil | ESI (+) | 199.1 | 128.1 | 15 | Loss of CONHEt (Side chain) |

| 199.1 | 111.0 | 25 | Cleavage of methoxyimino | ||

| Ethylparabanic Acid (IIb) | ESI (-) | 141.0 | 42.0 | 18 | Ring fragmentation (NCO) |

| 141.0 | 98.0 | 12 | Loss of Et-N | ||

| CMIAA | ESI (-) | 139.0 | 112.0 | 10 | Loss of HCN |

| 139.0 | 96.0 | 15 | Loss of CO2 | ||

| N-acetylcyanoglycine (IIc) | ESI (-) | 141.0 | 99.0 | 14 | Loss of Acetyl group |

Note: Ethylparabanic acid and N-acetylcyanoglycine are isomers (MW 142). They must be separated chromatographically.[2] Ethylparabanic acid typically elutes later on a T3 column due to its cyclic, less polar nature compared to the free acid of cyanoglycine.

Results Interpretation & Troubleshooting

Distinguishing Isomers (IIb vs IIc):

Metabolites IIb and IIc share the same nominal mass (

-

Ethylparabanic Acid (IIb): Dominant in abiotic/soil degradation samples. Elutes later.

-

N-acetylcyanoglycine (IIc): Dominant in biotic/fungal samples (active metabolite). Elutes earlier.

-

Validation: Spike samples with synthesized standards of IIb to confirm retention time.

Matrix Effects: Cymoxanil is susceptible to signal suppression in complex matrices (e.g., hops, tobacco).

-

Solution: Use matrix-matched calibration curves. Prepare standards by spiking blank matrix extract after the cleanup step.

Stability Warning: If the peak area of Cymoxanil decreases while the peak area of CMIAA increases over the course of a batch run, the autosampler temperature is likely too high. Ensure the autosampler is set to 4°C .

References

-

Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. Tellier, F., et al. (2008). Journal of Agricultural and Food Chemistry. Link

-

Kinetics and mechanism of cymoxanil degradation in buffer solutions. Morrica, P., et al. (2004). Journal of Agricultural and Food Chemistry. Link

-

Validation of MRM extraction methods for high protein content pulses. EU Reference Laboratories for Residues of Pesticides. (2021). EURL-Pesticides. Link

-

High-performance liquid chromatographic mass spectrometric identification of the photoproducts of cymoxanil. Morrica, P., Fidente, P., & Seccia, S. (2005). Biomedical Chromatography. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Separating E/Z Isomers of Methoxyimino Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating and characterizing E/Z isomers of methoxyimino compounds. The geometric isomerism around the C=N double bond in these structures can significantly impact their biological activity, physicochemical properties, and patentability. Therefore, robust methods for separation and unambiguous characterization are paramount.

This document provides in-depth, field-proven insights into the common challenges and solutions for isolating these isomers, moving beyond generic protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z isomers of methoxyimino compounds so critical in drug development?

The spatial arrangement of the methoxy group relative to the other substituents on the imino bond can lead to profound differences in how the molecule interacts with its biological target. For instance, in the case of the third-generation cephalosporin, cefotaxime, the syn-isomer (E-isomer) is a potent antibacterial agent, while the anti-isomer (Z-isomer) is devoid of meaningful antibacterial activity[1]. This stark difference in biological function underscores the necessity for stringent isomeric purity control.

Q2: My methoxyimino compound appears as a single spot on TLC. Does this confirm it's a single isomer?

Not necessarily. Thin-Layer Chromatography (TLC) often lacks the resolution to separate closely related isomers like E/Z methoxyimino compounds. It is common for both isomers to have very similar polarities, resulting in a single, co-eluting spot. High-Performance Liquid Chromatography (HPLC) or high-field Nuclear Magnetic Resonance (NMR) spectroscopy are more definitive methods for assessing isomeric purity.

Q3: What is the general stability of methoxyimino E/Z isomers? Can they interconvert during my experiment?

The stability of methoxyimino isomers is highly structure-dependent. While some are configurationally stable at room temperature, others can interconvert, especially under certain conditions. The primary factors influencing isomerization are:

-

pH: The methoxyimino group can be susceptible to hydrolysis or isomerization under acidic or basic conditions. For many cephalosporins containing this moiety, maximum stability is observed in a pH range of 4.5 to 6.5[2].

-

Heat: Elevated temperatures can provide the activation energy needed for E/Z isomerization.

-

Light: Photochemical isomerization is a known phenomenon for some related compounds, such as the fungicide trifloxystrobin, which converts from the active EE conformation to a mixture of four isomers upon illumination[3].

It is crucial to assess the stability of your compound under the intended purification and storage conditions to avoid generating a mixture of isomers from a single, pure isomer.

Troubleshooting Chromatographic Separations

Chromatography is the most powerful and widely used technique for separating E/Z isomers of methoxyimino compounds. However, achieving baseline separation can be challenging. This section addresses common problems and provides systematic solutions.

Issue 1: Poor or No Separation in HPLC

You've developed an HPLC method, but the E and Z isomers are co-eluting or show very poor resolution.

Caption: Workflow for addressing poor HPLC resolution.

Step 1: Re-evaluate Your Stationary Phase

The standard C18 column may not be the optimal choice. E/Z isomers often have subtle differences in their dipole moments and pi-electron distribution.

-

Expert Insight: The choice of stationary phase is the most critical factor in separating geometric isomers. The slight differences in the spatial arrangement of atoms in E/Z isomers lead to different interactions with the stationary phase.

-

Actionable Advice:

-

Phenyl-Hexyl or PFP Phases: These columns offer alternative selectivities through pi-pi and dipole-dipole interactions, which can be highly effective for aromatic-containing methoxyimino compounds.

-

Polar-Embedded Phases: Columns with amide or carbamate groups embedded in the alkyl chain can provide unique selectivity for polar isomers.

-

Silver-Impregnated Silica: For challenging separations, particularly in normal-phase or SFC, silica gel impregnated with silver nitrate can resolve isomers based on differential coordination of the silver ions with the C=N bond.

-

Step 2: Systematically Optimize the Mobile Phase

-

Expert Insight: The mobile phase composition dictates the elution strength and can be fine-tuned to exploit small differences in isomer polarity and solubility.

-

Actionable Advice:

-

Solvent Choice: If using reversed-phase, switching between acetonitrile and methanol can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile.

-

pH Control: The pH of the mobile phase is critical, especially for compounds with ionizable groups. Buffer the mobile phase to a pH where the isomers are stable and have the greatest difference in hydrophobicity. A good starting point is a pH between 4.5 and 6.5[2].

-

Additives: For basic methoxyimino compounds exhibiting peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.05%) can mask active silanol sites on the column, improving peak shape.

-

Step 3: Leverage Temperature

-

Expert Insight: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering the temperature can sometimes improve resolution by increasing the differential interaction of the isomers with the stationary phase. Conversely, for some cephalosporins, on-column degradation has been observed at elevated temperatures, leading to spurious peaks[4][5].

-

Actionable Advice:

Table 1: Example Starting Conditions for HPLC Method Development

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |

| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Phosphate Buffer, pH 5.0B: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |

| Gradient | 20-80% B over 20 min | 30-90% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30°C | 25°C |

| Detection | UV at 254 nm (or compound λmax) | UV at 254 nm (or compound λmax) |

Issue 2: On-Column Isomerization or Degradation

You inject a pure isomer, but the chromatogram shows two peaks, or a distorted peak, suggesting interconversion or degradation during the analysis.

Caption: Diagnostic workflow for on-column instability.

-

Expert Insight: The stationary phase itself can sometimes catalyze isomerization. The slightly acidic nature of standard silica can be problematic for acid-labile compounds.

-

Actionable Advice:

-

Confirm On-Column Conversion: Inject a sample of a purified isomer and vary the flow rate. If the ratio of the second peak to the main peak increases at lower flow rates (i.e., longer residence time on the column), this is strong evidence for on-column conversion.

-

Adjust Mobile Phase pH: Move the mobile phase pH away from values that may catalyze isomerization. Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns).

-

Use Deactivated Silica: Employ end-capped columns or those with a base-deactivated surface to minimize interactions with acidic silanol groups. For particularly sensitive compounds, consider using a column with a hybrid particle technology (silica/polymer) which offers a wider usable pH range.

-

Lower the Temperature: As mentioned, reducing the column temperature can slow the rate of degradation or isomerization[4][5].

-

Protocols for Separation and Characterization

Protocol 1: Preparative HPLC Separation

This protocol provides a general framework for scaling up an analytical separation to isolate gram quantities of E/Z isomers.

-

Analytical Method Optimization: Develop an analytical HPLC method that provides a resolution (Rs) of >1.5 between the E and Z isomer peaks.

-

Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method. The column diameter will depend on the amount of material to be purified (e.g., 20-50 mm ID for 100 mg to several grams).

-

Mobile Phase Preparation: Prepare a sufficient quantity of the mobile phase. Ensure all solvents are HPLC grade and the aqueous phase is filtered and degassed.

-

Sample Preparation and Loading Study:

-

Dissolve the isomer mixture in the mobile phase or a solvent with a weaker elution strength to avoid peak distortion.

-

Perform a loading study by injecting increasing amounts of the sample onto the analytical column until resolution begins to degrade. This will help determine the maximum loading capacity for the preparative column.

-

-

Purification Run:

-

Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

-

Inject the sample. The injection volume can be significant in preparative HPLC (milliliters).

-

Collect fractions as the isomer peaks elute. Use a fraction collector triggered by UV absorbance for efficiency.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions by analytical HPLC to determine their purity.

-

Combine the pure fractions containing the desired isomer.

-

Remove the solvent under reduced pressure to obtain the purified isomer.

-

Protocol 2: Fractional Crystallization

For compounds that are crystalline and have different solubilities, fractional crystallization can be an effective, scalable, and economical separation method.

-

Solvent Screening:

-

In small vials, test the solubility of the E/Z mixture in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and at elevated temperature (e.g., boiling point).

-

The ideal solvent is one in which the compound has high solubility at high temperature and low solubility at low temperature, and where the two isomers exhibit a noticeable solubility difference.

-

-

Crystallization:

-

Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. Slow cooling is critical for selective crystallization of the less soluble isomer.

-

If no crystals form, try adding a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to stand.

-

-

Isolation and Analysis:

-

Collect the resulting crystals by filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the crystals and analyze their isomeric purity by HPLC or NMR.

-

The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to further crystallization steps to isolate the second isomer.

-

Protocol 3: Unambiguous E/Z Configuration Assignment using NMR

Once the isomers are separated, their absolute configuration must be determined. 1D ¹H NMR can provide initial clues based on chemical shifts, but 2D NMR techniques are more definitive.

-

Expert Insight: The Nuclear Overhauser Effect (NOE) is a powerful phenomenon for determining spatial proximity between atoms. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity[7][8].

Caption: NOESY correlations for E/Z isomer assignment.

-

Sample Preparation: Prepare a high-concentration sample (~10-20 mg) of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts of all relevant protons, particularly the methoxy protons and the protons on the substituent cis to the methoxy group in the expected E and Z structures.

-

Acquire 2D NOESY Spectrum: Run a standard 2D NOESY experiment.

-

Data Analysis:

-

In the NOESY spectrum of the E-isomer , you would expect to see a cross-peak between the protons of the methoxy group (-OCH₃) and the protons of the substituent (R¹) that is on the same side of the C=N bond.

-

In the NOESY spectrum of the Z-isomer , the methoxy group protons will show a cross-peak with the protons of the other substituent (R²).

-

The presence or absence of these key cross-peaks provides unambiguous evidence for the geometric configuration of each isomer.

-

By systematically applying these chromatographic and spectroscopic techniques, researchers can confidently separate, troubleshoot, and characterize the E/Z isomers of methoxyimino compounds, ensuring the integrity and quality of their scientific research and drug development programs.

References

-

Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

-

SCION Instruments. HPLC Troubleshooting Guide. [Link]

-

Banerjee, K., Ligon, A. P., & Spiteller, M. (2005). Photoisomerization kinetics of trifloxystrobin. Analytical and Bioanalytical Chemistry, 382(7), 1527–1533. [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

-

Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 179, 112818. [Link]

-

Wang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Advances, 10(45), 26953-26960. [Link]

-

Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. [Link]

-

Lab-GGI, F., et al. (1982). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of Antimicrobial Chemotherapy, 10 Suppl C, 1-7. [Link]

-

Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

-

Liu, Y., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Journal of Hazardous Materials, 419, 126487. [Link]

- Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

-

Erdélyi, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. [Link]

-

ResearchGate. (2025). Selective Synthesis of E and Z Isomers of Oximes. [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2005). Preparative HPLC separation of methoxytetralins, ligands for melatonin receptors, containing two chiral centers with polysaccharide chiral stationary phases. Determination of enantiomeric purity. Journal of Liquid Chromatography & Related Technologies, 28(13), 2021-2032. [Link]

-

Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 179, 112818. [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]

-

MDPI. (2024). Clinical and Genetic Characteristics of Enterobacter cloacae and Klebsiella aerogenes in Children. [Link]

-

Citterio, A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(1), e0227552. [Link]

-

YouTube. (2022). 2D NMR: NOESY NMR INTERPRETATION. [Link]

-

Saravanane, R., & Lavanya, R. (2014). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 4(4), 335–350. [Link]

Sources

- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 2. sepscience.com [sepscience.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Photodegradation of Methoxyimino Fungicides

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization Protocols for Strobilurins (Kresoxim-methyl, Trifloxystrobin, Azoxystrobin)

Executive Summary

Methoxyimino fungicides (Strobilurins) are potent QoI inhibitors but suffer from a critical vulnerability: rapid photodegradation via

Module 1: The Mechanistic Basis (FAQ)

Q: Why do my HPLC chromatograms show split peaks for Kresoxim-methyl after short light exposure?

A: You are observing photo-isomerization , the primary degradation step.

The fungicidally active form of methoxyimino fungicides is the

-

Impact: In HPLC, the

-isomer elutes at a different retention time, causing "peak splitting" or broadening. -

Secondary Degradation: Continued exposure leads to irreversible cleavage of the ether bond, generating acid and amide metabolites that are often phytotoxic or inactive.

Q: Is this purely a UV issue, or does oxygen play a role?

A: It is a synergistic effect. The excited triplet state of the fungicide can transfer energy to ground-state oxygen (

Visualization: Degradation Pathway

Figure 1: The cascade from UV absorption to metabolic breakdown.[1] Note that E-Z isomerization is reversible under certain conditions, but ether cleavage is permanent.

Module 2: Analytical Troubleshooting (Lab Protocols)

Issue: "I am getting <70% recovery from soil samples despite using QuEChERS."

Root Cause Analysis: Soil surfaces catalyze photodegradation more rapidly than aqueous solutions due to the "surface antenna effect." If your extraction manifold is near a window or fluorescent lab lighting, you are losing analyte during the 30-minute shake time.

Corrective Protocol: The "Dark-Extract" Workflow

-

Glassware: Replace all clear borosilicate vials with Amber Class A glassware . If unavailable, wrap vessels in aluminum foil before weighing the sample.

-

Solvent Selection:

-

Avoid: Acetone (Photosensitizer). It absorbs UV and transfers energy to the fungicide.

-

Use:Acetonitrile (ACN) or Methanol. ACN is preferred as it has a lower UV cutoff (190 nm) and does not act as a sensitizer.

-

-

Workup Speed: Minimize time between extraction and injection.

-

Autosampler Protection: Ensure the HPLC autosampler tray is temperature-controlled (

C) and dark.

Issue: "My calibration curve is non-linear at low concentrations."

Root Cause Analysis: Adsorption to glass surfaces combined with trace photolysis. At low concentrations (ppb level), even minor degradation disproportionately affects the signal.

Corrective Protocol:

-

Silanization: Use silanized glass inserts to prevent adsorption.

-

Internal Standard: Use a deuterated internal standard (e.g., Kresoxim-methyl-d6) to correct for losses during prep.

Visualization: Troubleshooting Logic

Figure 2: Decision tree for diagnosing stability issues in the analytical laboratory.

Module 3: Comparative Stability Data

The following table summarizes the half-life (

| Fungicide | Medium | Light Source | DT50 (Half-Life) | Primary Degradation Product |

| Kresoxim-methyl | Water (pH 7) | Xenon Arc (Simulated Sun) | ~10.3 hours | (Z)-isomer, Acid metabolite |

| Trifloxystrobin | Water (pH 7) | Natural Sunlight | ~3.1 days | (Z)-isomer, Trifluoro-metabolite |

| Azoxystrobin | Soil Surface | Natural Sunlight | ~11 days | Acid metabolite |

| Pyraclostrobin | Water (pH 7) | UV Lamp | ~2 hours | Azo-linkage cleavage |

Module 4: Experimental Protocols

Protocol A: Validating Photostability (The "Actinometer Check")

Do not rely on "hours of exposure" as a metric, as lamp intensity fluctuates. Use a chemical actinometer to quantify photon flux.

-

Preparation:

-

Prepare a 10 µM solution of the fungicide in buffered water (pH 7).

-

Prepare a PNA-Pyridine Actinometer (p-nitroanisole/pyridine) alongside. PNA degradation is directly proportional to photon flux.

-

-

Irradiation:

-

Place both samples in a quartz cuvette (transparent to UV).

-

Expose to Xenon arc lamp (

nm) at

-

-

Sampling:

-

Sample at

hours. -

Analyze via HPLC-UV/MS immediately.

-

-

Calculation:

-

Plot

vs. Time. -

If the plot is linear, degradation follows First-Order Kinetics .

-

Normalize the fungicide rate constant (

) against the actinometer to ensure reproducibility across different labs.

-

References

-

Luo, Y., et al. (2020). Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants.[6] New Journal of Chemistry.

-

Park, J.H., et al. (2018). Simultaneous detection and degradation patterns of kresoxim-methyl and trifloxystrobin residues in citrus fruits.[3] Journal of Agricultural and Food Chemistry.

-

Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Method development and validation for strobilurin fungicides in baby foods by solid-phase microextraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous detection and degradation patterns of kresoxim-methyl and trifloxystrobin residues in citrus fruits by HPLC combined with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Purification challenges of 2-cyano-2-oximinoacetamide salts

Welcome to the Chemical Process Technical Support Center .

Subject: Purification & Handling of 2-Cyano-2-oximinoacetamide Salts (Synonyms: 2-cyano-2-(hydroxyimino)acetamide; Cymoxanil intermediate). Ticket ID: TECH-PUR-0884 Assigned Specialist: Senior Application Scientist, Process Development.

Executive Summary

The purification of 2-cyano-2-oximinoacetamide salts (typically Sodium or Potassium) presents a unique triad of challenges: high water solubility (making aqueous extraction futile), thermal instability (oxime decomposition), and amphoteric behavior (complicating pH adjustments).

This guide moves beyond basic synthesis to address the critical "bottlenecks" of isolation. Our protocols are designed to separate the target organic salt from the inorganic byproducts (NaCl, NaNO2) while preventing the "runaway" thermal degradation often seen with high-nitrogen energetic precursors.

Module 1: Isolation & Desalting Strategies

User Question: "I synthesized the sodium salt using aqueous NaNO2 and acid, but I cannot separate the product from the inorganic salts (NaCl/Na2SO4). Both are water-soluble. How do I isolate the pure organic salt?"

Technical Response: You are facing the classic "Solubility Trap." Because 2-cyano-2-oximinoacetamide salts are highly polar, standard aqueous workups will fail. You must utilize a Solvent Exclusion (Salting-Out) strategy using low-molecular-weight alcohols.

The Protocol: Ethanol/Methanol Displacement

Inorganic salts (NaCl) have very poor solubility in cold ethanol/methanol, whereas the 2-cyano-2-oximinoacetamide salt is moderately soluble (especially when warm).

Step-by-Step Workflow:

-

Evaporation: If your reaction is in water, evaporate to dryness under reduced pressure (Max bath temp: 45°C —See Module 3). You will have a crude solid mixture.

-

Organic Leaching: Suspend the dry crude solid in absolute Ethanol or Methanol (Ratio: 5-7 mL solvent per gram of crude).

-

Reflux: Heat to mild reflux (approx. 60-70°C) for 15–20 minutes. The organic oxime salt will dissolve; the inorganic salts will remain suspended.

-

Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad).

-

Crystallization: Cool the filtrate slowly to 0–5°C . The 2-cyano-2-oximinoacetamide salt will precipitate as a crystalline solid.

Data: Solubility Differential (Approximate)

| Solvent | 2-Cyano-2-oximinoacetamide Na-Salt | Inorganic Byproducts (NaCl/NaNO2) | Result |

| Water | High Solubility | High Solubility | No Separation |

| Ethanol (Hot) | High Solubility | Insoluble | Separation Phase |

| Ethanol (Cold) | Low Solubility (Precipitates) | Insoluble | Isolation Phase |

Module 2: Color Removal (Purity vs. Appearance)

User Question: "My product precipitates as a brownish/yellow solid. Is this normal? How do I get the white powder described in literature?"

Technical Response: A yellow/brown color indicates the presence of polymerized cyano-byproducts or degradation products formed during the nitrosation step. While "light yellow" is often acceptable for industrial intermediates (e.g., for Cymoxanil synthesis), high-purity applications require decolorization.

Troubleshooting Protocol:

-

Do NOT oxidize: Do not use peroxide or strong oxidizers to bleach; this will destroy the oxime.

-

Charcoal Treatment (The "Hot Filtration" Add-on):

-

Dissolve the crude salt in the minimum amount of hot Methanol.

-

Add Activated Charcoal (1–3% w/w).

-

Stir at reflux for 15 minutes.

-

Critical: Filter through a pre-warmed Celite bed to remove charcoal fines.

-

Cool filtrate to -5°C for recrystallization.[6]

-

Module 3: Thermal Safety & Drying

User Question: "Can I dry the purified salt in a standard oven at 80°C to remove water/solvent quickly?"

Technical Response: ABSOLUTELY NOT. 2-cyano-2-oximinoacetamide salts contain both a cyano group and an oxime moiety. They are precursors to energetic materials and exhibit low thermal stability . Heating above 60–70°C can trigger:

-

Beckmann Rearrangement: Converting the oxime to an amide/urea derivative.

-

Runaway Decomposition: Exothermic release of N2/NOx gases.

Safe Drying Protocol:

-

Equipment: Vacuum Oven or Desiccator.

-

Temperature: Maximum 40°C .

-

Pressure: < 50 mbar.

-

Duration: 6–12 hours.

-

Observation: If the solid turns brown during drying, your temperature is too high.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process, specifically highlighting the "Solvent Exclusion" pathway.

Figure 1: The "Solvent Exclusion" purification workflow. Note the critical separation of inorganic waste at the hot filtration step.

Module 4: Analytical Validation

User Question: "How do I confirm I have the oxime salt and not a degradation product?"

Technical Response: You must validate the structure using IR or NMR. The key diagnostic peaks are:

-

IR Spectroscopy: Look for the C≡N stretch (approx. 2200–2220 cm⁻¹) and the strong C=N (oxime) stretch (approx. 1600–1650 cm⁻¹).

-

Color Test: A simple ferric chloride (FeCl3) test.

-

Procedure: Dissolve a small amount of crystal in water/ethanol. Add 1 drop of FeCl3 solution.

-

Result: A deep red/violet coloration confirms the presence of the oxime/enolic group.

-

References

- Synthesis of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. (Patent CN103524368A). PatSnap/Google Patents.

- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (Patent US4841086A). Google Patents.

- Process for making 2-cyano-2-hydroxyiminoacetamide salts. (Patent US3919284A). Google Patents.

Sources

- 1. US2480380A - Recovery of cyanoacetic acid from aqueous inorganic salt solutions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1224713A - Method of producing aminocyanoacetamide - Google Patents [patents.google.com]

- 4. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Methoxyiminoacetamide (Strobilurin) and Metalaxyl Fungicides for Researchers and Drug Development Professionals

In the landscape of modern agriculture and plant pathology, the management of fungal and oomycete pathogens is of paramount importance. This guide provides an in-depth technical comparison of two cornerstone classes of fungicides: the methoxyiminoacetamide-containing strobilurins and the phenylamide fungicide, metalaxyl. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. This analysis is grounded in scientific literature and field-proven insights to support informed decision-making in research and development.

Introduction to the Fungicide Classes

Methoxyiminoacetamide Fungicides (Strobilurins)

The term "methoxyiminoacetamide" refers to a key chemical moiety found within the strobilurin class of fungicides. Strobilurins, also known as QoI (Quinone outside Inhibitors), are a major group of broad-spectrum fungicides.[1][2] Their discovery was inspired by a natural antifungal compound produced by the fungus Strobilurus tenacellus.[3] Synthetic strobilurins were developed to enhance stability and efficacy.[3] Prominent examples of strobilurin fungicides include azoxystrobin, pyraclostrobin, and trifloxystrobin. These compounds are utilized to control a wide array of fungal pathogens across Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4][5]

Metalaxyl

Metalaxyl is a systemic fungicide belonging to the phenylamide chemical class.[6] It exhibits specific and high efficacy against oomycete pathogens, such as Phytophthora and Pythium species, which are responsible for devastating diseases like late blight and damping-off. Metalaxyl is a racemic mixture of two isomers, with the R-enantiomer, known as mefenoxam or metalaxyl-M, being the more biologically active component.[6]

Mechanism of Action: A Tale of Two Cellular Targets

The divergent efficacy of these two fungicide classes stems from their distinct molecular mechanisms of action. This fundamental difference dictates their spectrum of activity and has significant implications for resistance management.

Methoxyiminoacetamide (Strobilurin) Fungicides: Inhibition of Mitochondrial Respiration

Strobilurins act by inhibiting mitochondrial respiration in fungal cells.[1][3] Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[7][8] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[7] Without an adequate supply of ATP, essential cellular processes such as spore germination and mycelial growth are halted, leading to the death of the fungus.[9]

Caption: Mechanism of action of strobilurin fungicides.

Metalaxyl: Disruption of Nucleic Acid Synthesis

Metalaxyl's mode of action is fundamentally different, targeting nucleic acid synthesis in oomycetes. It specifically inhibits the activity of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[6] By disrupting rRNA synthesis, metalaxyl prevents the formation of ribosomes, the cellular machinery responsible for protein synthesis.[6] This cessation of protein production halts the growth and development of the oomycete.[6]

Caption: Mechanism of action of metalaxyl.

Comparative Efficacy and Target Pathogen Spectrum

The differing mechanisms of action translate to distinct spectrums of activity and efficacy profiles.

Spectrum of Activity

| Fungicide Class | Primary Target Group | Other Targeted Groups |

| Methoxyiminoacetamides (Strobilurins) | Broad-spectrum | Ascomycetes, Basidiomycetes, Deuteromycetes, Oomycetes[4][10][11] |

| Metalaxyl | Oomycetes | Limited to no activity against other fungal classes |

Strobilurins exhibit a significantly broader spectrum of activity, controlling a wide range of fungal pathogens, including those that cause powdery mildew, rusts, and leaf spots, in addition to oomycetes.[11] Metalaxyl, in contrast, is a specialist fungicide, highly effective against oomycetes like Phytophthora infestans (late blight) and Pythium spp. (damping-off) but with negligible impact on true fungi.

Quantitative Efficacy Data

Direct, universally applicable EC50 values are challenging to present due to variations in pathogen isolates, experimental conditions, and specific active ingredients within the strobilurin class. However, published studies provide valuable comparative insights.

| Fungicide | Pathogen | Efficacy Data | Source |

| Trifloxystrobin | Cercospora beticola | More efficient than pyraclostrobin and azoxystrobin in field trials. | [12] |

| Pyraclostrobin | Sclerotium rolfsii | Control efficacy of ~80% at 150 and 225 g a.i./ha. | [13] |

| Azoxystrobin | Phytophthora nicotianae | 100% disease control in detached leaf method. | [14] |

| Metalaxyl + Mancozeb | Phytophthora nicotianae | 100% disease control in detached leaf method. | [14] |

| Trifloxystrobin | Plasmopara viticola (downy mildew) | 75-80% control in field trials. | [4] |

It is a common and effective practice to use strobilurins and metalaxyl in combination products or rotation programs to broaden the spectrum of control and manage resistance.[14][15] For instance, a mixture of metalaxyl and mancozeb is a widely used commercial formulation.[14][15]

Experimental Protocol: In Vitro Fungicide Efficacy Testing

To ensure the trustworthiness of efficacy data, standardized and validated experimental protocols are essential. The following is a detailed methodology for an in vitro mycelial growth inhibition assay, a common method for evaluating fungicide performance.

Step-by-Step Methodology

-

Pathogen Culture:

-

Isolate and culture the target pathogen (e.g., Phytophthora infestans) on a suitable agar medium (e.g., V8 juice agar or potato dextrose agar).

-

Incubate the culture at the optimal temperature for mycelial growth (e.g., 20-22°C) in the dark until the colony reaches a sufficient diameter.

-

-

Fungicide Stock Solution Preparation:

-

Accurately weigh a precise amount of the technical grade fungicide (methoxyiminoacetamide or metalaxyl).

-

Dissolve the fungicide in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of desired test concentrations.

-

-

Amended Agar Plate Preparation:

-

Prepare the agar medium and autoclave to sterilize.

-

Allow the agar to cool to approximately 45-50°C in a water bath.

-

Add the appropriate volume of each fungicide dilution to individual flasks of molten agar to achieve the final test concentrations. Also, prepare control plates with the solvent alone and without any additions.

-

Gently swirl the flasks to ensure homogenous mixing of the fungicide within the agar.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take mycelial plugs from the actively growing margin of the pathogen culture.

-

Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

-

-

Incubation and Data Collection:

-

Incubate the plates at the optimal temperature for the pathogen in the dark.

-

Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate at regular intervals (e.g., every 24 hours) until the growth on the control plates nears the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

-

Use probit analysis or other appropriate statistical methods to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) for each fungicide.

-

Caption: Workflow for in vitro fungicide efficacy testing.

Fungicide Resistance: A Critical Consideration

A significant factor in the long-term utility of any fungicide is the potential for pathogens to develop resistance. Both strobilurins and metalaxyl have single-site modes of action, which makes them prone to resistance development.[7][16]

-

Strobilurin Resistance: Resistance to strobilurins in many fungal pathogens is conferred by a single point mutation in the cytochrome b gene.[8] The most common mutation results in a substitution of glycine with alanine at position 143 (G143A).[8] This alteration in the target protein reduces the binding affinity of the fungicide, rendering it less effective. Cross-resistance among different strobilurin fungicides is common.[8]

-

Metalaxyl Resistance: Resistance to metalaxyl in oomycetes is also well-documented and can develop rapidly. The primary mechanism is believed to be a modification of the target site, RNA polymerase I.[6] The single-site nature of its action exerts strong selection pressure on oomycete populations.

Resistance Management Strategies: To mitigate the development of resistance, it is crucial to:

-

Use fungicides in mixtures with different modes of action.[16]

-

Rotate fungicides with different FRAC (Fungicide Resistance Action Committee) group numbers.

-

Adhere to recommended application rates and timings.[17]

-

Integrate non-chemical control methods into a comprehensive disease management program.

Conclusion